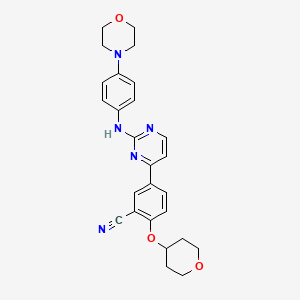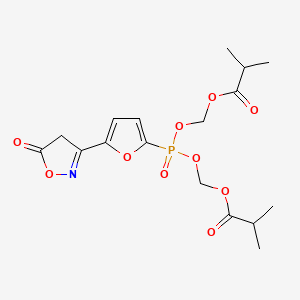
Methylamino-PEG1-acid
概要
説明
Methylamino-PEG1-acid is a polyethylene glycol-based linker containing a carboxylic acid group and a methylamine group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The methylamine group is reactive with carboxylic acids and carbonyl compounds (such as ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
作用機序
- The primary targets of Methylamino-PEG1-acid are proteins within cells that need to be selectively degraded. These proteins are tagged for degradation via the ubiquitin-proteasome system .
- This interaction results in the specific degradation of the target protein, altering its cellular levels .
- Downstream effects include reduced levels of the target protein, impacting cellular processes and signaling pathways .
- Impact on Bioavailability :
- Cellular Effects :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methylamino-PEG1-acid typically involves the reaction of a polyethylene glycol derivative with a methylamine source.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use .
化学反応の分析
Types of Reactions: Methylamino-PEG1-acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Substitution Reactions: The methylamine group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds.
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Carbonyl Compounds: Such as ketones and aldehydes, which react with the methylamine group.
Major Products:
Amides: Formed from the reaction with primary amines.
Substituted Products: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Methylamino-PEG1-acid has a wide range of applications in scientific research, including:
類似化合物との比較
- Methylamino-PEG2-acid
- Methylamino-PEG4-acid
- Methylamino-PEG-t-butyl ester
- Azido-PEG-methylamine
- Propargyl-PEG-methylamine
- Hydroxy-PEG-methylamine
Comparison: Methylamino-PEG1-acid is unique due to its specific chain length and functional groups, which provide distinct solubility and reactivity properties. Compared to longer chain derivatives like Methylamino-PEG2-acid and Methylamino-PEG4-acid, this compound offers a shorter linker length, which can be advantageous in certain applications where minimal spatial separation between functional groups is desired .
特性
IUPAC Name |
3-[2-(methylamino)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)


![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)


